molecular formula C10H9NO2 B11913533 7-Amino-3-methyl-1H-2-benzopyran-1-one CAS No. 62252-22-6

7-Amino-3-methyl-1H-2-benzopyran-1-one

Cat. No.: B11913533
CAS No.: 62252-22-6
M. Wt: 175.18 g/mol
InChI Key: BWIQYJPYRRUHPV-UHFFFAOYSA-N
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Description

7-Amino-3-methyl-1H-isochromen-1-one is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 3rd position on the isochromen-1-one core structure. Isochromen-1-ones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-3-methyl-1H-isochromen-1-one can be achieved through several synthetic routes. One common method involves the condensation of homophthalic acid derivatives with appropriate amines under controlled conditions. For instance, the reaction of 3-acetyl-1H-isochromen-1-one with ammonia or primary amines can yield the desired amino-substituted isochromen-1-one .

Industrial Production Methods: Industrial production of 7-amino-3-methyl-1H-isochromen-1-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-methyl-1H-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isochromen-1-ones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

7-Amino-3-methyl-1H-isochromen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-3-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

  • 8-Amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one
  • 8-Amino-3,4-diethyl-6-methyl-1H-isochromen-1-one
  • 3-Amino-1H-isochromene derivatives

Comparison: Compared to other similar compounds, 7-amino-3-methyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 7th position and the methyl group at the 3rd position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

62252-22-6

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

7-amino-3-methylisochromen-1-one

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3

InChI Key

BWIQYJPYRRUHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N)C(=O)O1

Origin of Product

United States

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